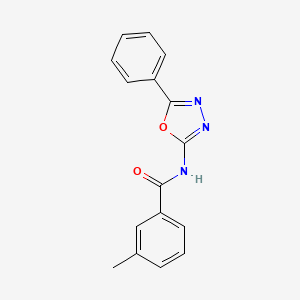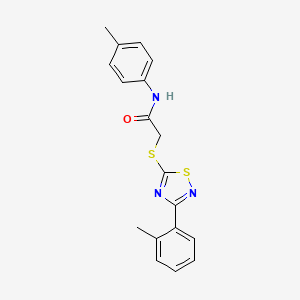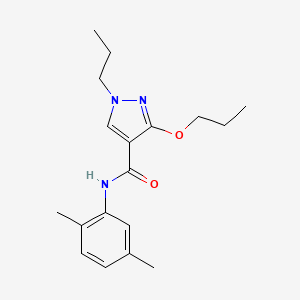
3-méthyl-N-(5-phényl-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” belongs to the class of 1,3,4-oxadiazole derivatives . These compounds are known for their broad range of chemical and biological properties . They are generally prepared by oxidative cyclization of N-acyl hydrazones .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves the reaction of carboxylic acids with benzoic acid hydrazides . The oxidative cyclization can be achieved with the utility of different oxidizing agents .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including “3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, is characterized by a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include oxidative cyclization of N-acyl hydrazones . This process can be achieved with the utility of different oxidizing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the specific compound. For instance, some compounds are reported to be solid at room temperature .Applications De Recherche Scientifique
- Les chercheurs ont étudié le potentiel anticancéreux du 3-méthyl-N-(5-phényl-1,3,4-oxadiazol-2-yl)benzamide et de ses dérivés. Ces composés présentent des effets cytotoxiques sur les cellules cancéreuses, ce qui en fait des candidats prometteurs pour le développement de médicaments .
- Les dérivés synthétisés de ce composé ont été évalués pour leur activité antibactérienne contre diverses souches bactériennes, notamment Staphylococcus aureus, Bacillus subtilis, Escherichia coli et Pseudomonas aeruginosa . De telles propriétés antimicrobiennes sont cruciales pour lutter contre les infections bactériennes.
- Des études in vitro ont démontré que les dérivés du this compound présentent une activité antifongique contre des agents pathogènes tels que Colletotrichum orbiculare, Botrytis cinerea et Rhizoctonia solani . Ces résultats mettent en évidence leur potentiel en tant que fongicides.
- Certains dérivés d'oxadiazole, y compris ce composé, ont montré des propriétés vasodilatatrices. Les vasodilatateurs détendent les vaisseaux sanguins, ce qui peut contribuer au traitement des maladies cardiovasculaires .
- Des investigations suggèrent que certains composés à base d'oxadiazole possèdent des effets anticonvulsivants. Bien que des recherches supplémentaires soient nécessaires, ces résultats indiquent un rôle potentiel dans la gestion de l'épilepsie et des affections connexes .
- Les oxadiazoles contenant des groupes amide et sulfonamide ont été explorés pour leurs activités antidiabétiques. Par exemple, le N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phényl]-2-(1H-indol-3-yl)-acétamide et le 3,5-dichloro-N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phényl]-benzènesulfonamide ont montré une inhibition significative de l'α-amylase, une enzyme clé impliquée dans le métabolisme des glucides .
Propriétés anticancéreuses
Activité antibactérienne
Applications antifongiques
Effets vasodilatateurs
Activité anticonvulsivante
Potentiel antidiabétique
Orientations Futures
Mécanisme D'action
Target of Action
It is known that 1,3,4-oxadiazole derivatives, which include 3-methyl-n-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, have been found to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, transcription, cell cycle progression, and protein synthesis .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets and cause changes that inhibit the function of these targets . This can lead to the inhibition of cellular processes such as DNA replication, transcription, cell cycle progression, and protein synthesis .
Biochemical Pathways
Given the targets of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication, transcription, cell cycle progression, and protein synthesis . The downstream effects of these interactions could include the inhibition of cell growth and proliferation .
Result of Action
Given the known targets of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may inhibit cell growth and proliferation by interfering with key cellular processes .
Analyse Biochimique
Biochemical Properties
The derivatives of the oxadiazole nucleus, such as 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They interact with various enzymes and proteins, influencing biochemical reactions . The specific enzymes, proteins, and biomolecules that 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide interacts with are not mentioned in the available literature.
Cellular Effects
Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-5-9-13(10-11)14(20)17-16-19-18-15(21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFWXXCQFOQEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2442090.png)
![N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2442091.png)


![4-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442097.png)


![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2442100.png)
![tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B2442102.png)

![2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid](/img/structure/B2442105.png)


![N-Methyl-N-[2-[[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2442113.png)